3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride
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Overview
Description
3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is a chemical compound that features a spirocyclic structure, combining a benzofuran and a piperidine ring
Mechanism of Action
Target of Action
The primary target of the compound 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and has been implicated in a variety of disease processes such as asthma, atopic dermatitis, and fibrotic diseases .
Mode of Action
3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, the compound can potentially modulate the activity of mast cells, which play a crucial role in the immune response .
Biochemical Pathways
Given its role as an inhibitor of mast cell tryptase, it is likely to impact pathways related to immune response and inflammation .
Result of Action
The molecular and cellular effects of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride’s action are likely to involve the modulation of mast cell activity. By inhibiting tryptase, the compound could potentially reduce inflammation and other immune responses mediated by mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of benzofuran derivatives with piperidine under specific conditions to form the spiro compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spiro compounds .
Scientific Research Applications
3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in structural studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Comparison with Similar Compounds
Similar Compounds
3H-spiro[1-benzofuran-2,1’-cyclohexane] derivatives: These compounds share a similar spirocyclic structure but differ in the ring systems involved.
1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]methanamine: This compound has a similar spiro structure but includes additional functional groups that confer different properties
Uniqueness
3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is unique due to its specific combination of benzofuran and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride (CAS No. 1047657-69-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClNO2, with a molecular weight of 225.71 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological effects.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that spirocyclic compounds like 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one can possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and others.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3H-spiro[1-benzofuran-2,4'-piperidin]-3-one | A549 | 5.0 |
Similar Spiro Compounds | MCF7 | 4.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 1.0 |
Escherichia coli | >100 |
Case Studies
- Anticancer Study : A recent study investigated the effects of various spirocyclic compounds on cancer cell proliferation. The results indicated that this compound significantly inhibited the growth of A549 cells with an IC50 value of 5 µM, suggesting strong potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against multiple pathogens, revealing notable activity against MRSA with an MIC of 1 µg/mL. However, it was less effective against Gram-negative bacteria like E. coli .
Properties
IUPAC Name |
spiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABRYJXYBQZFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)C3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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